Duocarmycin SA intermediate-1
Description
Contextualization of the Duocarmycin Class of Natural Products
The duocarmycins are a series of natural products first isolated from strains of Streptomyces bacteria in the late 1970s and 1980s. nih.govacs.org This family of compounds, which includes Duocarmycin SA and the related natural product CC-1065, is renowned for its exceptionally high cytotoxicity, making its members potent anti-tumor antibiotics. nih.govmedchemexpress.eu The chemical architecture of duocarmycins is modular, generally consisting of two main parts: a DNA-alkylating subunit and a DNA-binding subunit, connected by an amide bond. medchemexpress.eursc.org
The alkylating portion, often a reactive cyclopropane (B1198618) ring, is responsible for the covalent modification of DNA, while the binding portion, typically a substituted indole (B1671886), provides the selectivity for specific DNA sequences. medchemexpress.eursc.orguea.ac.uk Extensive research over four decades has explored the structure-activity relationship (SAR) of these molecules, leading to the synthesis of numerous analogues. medchemexpress.euchemrxiv.org These studies have been crucial in understanding how modifications to either subunit can fine-tune the compound's stability, reactivity, and biological activity. medchemexpress.euchemrxiv.org
Significance of Duocarmycin SA as a Potent DNA-Alkylating Agent
Duocarmycin SA stands out as a particularly powerful member of its class, exhibiting cytotoxic activity at picomolar concentrations (an IC50 of 10 pM has been reported). acs.orgmedchemexpress.com Its biological mechanism of action involves binding to the minor groove of DNA. acs.orgadcreview.com Once positioned, it selectively alkylates the N3 position of adenine (B156593) bases, particularly within AT-rich sequences. uea.ac.ukmedchemexpress.eu
This irreversible alkylation of DNA forms a covalent adduct that disrupts the normal architecture of the DNA helix. acs.orguea.ac.uk The resulting DNA damage interferes with essential cellular processes like replication and transcription, ultimately leading to programmed cell death (apoptosis). uea.ac.uk A notable feature of duocarmycins is their ability to exert their cytotoxic effects at any phase of the cell cycle, which distinguishes them from other anticancer agents like tubulin binders that are only effective during mitosis. acs.org This property makes them particularly effective against solid tumors and in multi-drug resistant (MDR) cancer models. nih.govacs.org
Role of Duocarmycin SA Intermediate-1 within Synthetic Pathways
The total synthesis of a complex natural product like Duocarmycin SA is a multi-step process involving numerous precursor molecules. "this compound" is the designation for a key precursor used in certain synthetic routes to produce Duocarmycin SA. rsc.orgmedchemexpress.com While this specific numerical designation is often used in chemical supply catalogs, the academic literature refers to such compounds by their detailed chemical names or as key structural components, such as a "common indoline (B122111) intermediate" or the "alkylation subunit." acs.orgnih.gov
These intermediates represent significant milestones in the synthetic pathway. For instance, many total syntheses of Duocarmycin SA involve the initial construction of the complex, chiral alkylating subunit (often referred to as the "left-hand" portion of the final molecule). acs.org This subunit is then coupled with the DNA-binding indole portion (the "right-hand" portion) in the later stages of the synthesis. acs.org
One documented synthetic strategy involves a key indoline intermediate that serves as a common precursor for both Duocarmycin A and Duocarmycin SA. nih.govfujifilm.com Another approach describes an asymmetric synthesis where a crucial intermediate containing the core alkylation structure is synthesized first, followed by its coupling to the trimethoxyindole-2-carboxylic acid unit to form seco-Duocarmycin SA. acs.org This seco- form is the immediate precursor that undergoes a final cyclization step to yield the active Duocarmycin SA. acs.org Therefore, intermediates like the one designated "intermediate-1" are foundational building blocks, the successful synthesis of which is critical for the efficient production of the final, highly potent Duocarmycin SA.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H35IN2O8 |
|---|---|
Molecular Weight |
678.5 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-iodo-5-[(2-methylpropan-2-yl)oxycarbonyl-[[(2R)-oxiran-2-yl]methyl]amino]-7-phenylmethoxyindole-1,2-dicarboxylate |
InChI |
InChI=1S/C30H35IN2O8/c1-29(2,3)40-27(35)32(15-19-17-38-19)21-14-23(39-16-18-11-9-8-10-12-18)25-20(24(21)31)13-22(26(34)37-7)33(25)28(36)41-30(4,5)6/h8-14,19H,15-17H2,1-7H3/t19-/m1/s1 |
InChI Key |
BKDGQGOUZAEPNP-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C(C(=CC(=C21)OCC3=CC=CC=C3)N(C[C@@H]4CO4)C(=O)OC(C)(C)C)I)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C(C(=CC(=C21)OCC3=CC=CC=C3)N(CC4CO4)C(=O)OC(C)(C)C)I)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Duocarmycin Sa and Key Intermediates
Historical Overview of Total Syntheses of Duocarmycin SA
The duocarmycins are a family of exceedingly potent antitumor antibiotics first isolated from Streptomyces species in the late 1980s. nih.gov Duocarmycin SA (DSA), the most potent member of this family, was discovered in 1990. nih.gov Shortly after its isolation, the first total synthesis was achieved by Dale Boger's group in 1992. uea.ac.ukacs.org This initial synthesis was crucial as it not only confirmed the structure of the natural product but also provided access to both the natural (+) and unnatural (-) enantiomers, which was instrumental in understanding the stereochemical requirements for its biological activity. uea.ac.uk
Following this seminal work, other research groups contributed significantly to the field. The Natsume group developed an alternative total synthesis, which they later adapted into an enantioselective route to access both enantiomers of Duocarmycin SA. uea.ac.ukjst.go.jp Another key contribution came from the Fukuyama group, who reported a convergent and stereocontrolled total synthesis of both (+)-Duocarmycin A and (+)-Duocarmycin SA via a common indoline (B122111) intermediate. nih.govacs.org These pioneering efforts paved the way for extensive research into the synthesis of duocarmycin analogs, prodrugs, and antibody-drug conjugates (ADCs). acs.orgnih.gov
| Timeline of Key Total Syntheses of Duocarmycin SA | |
| Year | Key Contribution |
| 1990 | Isolation and structural elucidation of Duocarmycin SA. nih.gov |
| 1992 | First total synthesis of (±)-Duocarmycin SA by Boger et al. uea.ac.ukacs.org |
| 1996 | Formal synthesis of (±)-, (+)-, and (-)-Duocarmycin SA by Natsume et al. jst.go.jp |
| 1998 | Asymmetric total synthesis of (+)-Duocarmycin SA from L-malic acid by Natsume et al. nih.gov |
| 2003 | Convergent total synthesis of (+)-Duocarmycin A and SA by Fukuyama et al. nih.govacs.org |
| 2011 | Asymmetric synthesis of the alkylation subunit applied to an efficient total synthesis of (+)-Duocarmycin SA by Boger et al. acs.org |
Retrosynthetic Analysis of Duocarmycin SA and its Core Subunits
The structure of Duocarmycin SA lends itself to a modular retrosynthetic disconnection. The molecule is generally seen as comprising two main parts: the DNA alkylating "A" subunit and the DNA binding "B" subunit, connected by an amide linkage.
Primary Disconnection: The most logical and common retrosynthetic break is at the amide bond. This separates the molecule into the complex, tricyclic alkylating portion (or a stable precursor) and the 5,6,7-trimethoxyindole-2-carboxylic acid binding portion. uea.ac.ukacs.org
Alkylating Subunit (Segment A): This is the pharmacologically critical Cyclopropapyrroloindole (CPI) unit. Retrosynthetically, the strained cyclopropane (B1198618) ring is envisioned as being formed in a late-stage step from a more stable precursor, commonly a seco- (ring-opened) intermediate containing a chloromethyl or other suitable leaving group at the benzylic position. This seco-intermediate, often referred to as Duocarmycin SA Intermediate-1, is a key target in synthesis.
Binding Subunit (Segment B): The right-hand DNA binding portion is a substituted indole (B1671886), 5,6,7-trimethoxyindole-2-carboxylic acid. Its synthesis is more straightforward compared to the alkylating subunit.
This disconnection strategy allows for the independent synthesis of the two major fragments, which are then coupled together in the final stages of the synthesis. This modular approach is highly advantageous for the synthesis of analogues, as different A and B subunits can be synthesized and combined to explore structure-activity relationships (SAR). nih.govnih.gov
Key Synthetic Strategies for Constructing this compound and Related Motifs
The synthesis of the alkylating subunit, the Cyclopropapyrroloindole (CPI) core, and its immediate precursors represents the most significant challenge in the total synthesis of Duocarmycin SA.
Construction of the Cyclopropapyrroloindole (CPI) Alkylating Unit
The CPI core is the defining structural feature responsible for the DNA alkylating activity of the duocarmycins. nih.gov Its construction requires precise control over regiochemistry and stereochemistry. A common strategy involves building a functionalized indoline or dihydroquinoline system first, followed by the formation of the fused pyrrole (B145914) and cyclopropane rings.
Key synthetic transformations include:
Intramolecular Cyclizations: An efficient method for forming the tricyclic core involves an intramolecular aryl radical cyclization onto a tethered vinyl chloride, which directly yields the (chloromethyl)indoline alkylating subunit. researchgate.net
Heck Reaction: The Fukuyama synthesis utilizes a Heck reaction to couple a functionalized indoline with a dehydroalanine (B155165) derivative, followed by a copper-mediated aryl amination to construct the tricyclic skeleton. acs.org
Aromatization: In a strategy developed by Natsume, the B-ring of the CPI unit is aromatized in a late-stage step to complete the synthesis of the key intermediate. colab.ws
Synthesis of the Cyclopropabenzindole (CBI) Analogues
The 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylating subunit is a widely studied synthetic analogue of the natural CPI unit. acs.orgnih.gov CBI-containing analogues are often more chemically stable and synthetically accessible than their natural counterparts while retaining potent biological activity. nih.govnih.gov
The synthesis of CBI is often more direct than that of CPI. A highly efficient route starts from commercially available 1,3-dihydroxynaphthalene. rsc.org A key step in modern asymmetric syntheses involves the metal-halogen exchange of an iodo-epoxide intermediate, followed by a regioselective intramolecular 6-endo-tet cyclization to directly form the optically pure alcohol precursor to the CBI core. acs.orgysu.am The accessibility of CBI has made it a popular scaffold for developing new anticancer agents, including those used in antibody-drug conjugates. nih.govuea.ac.uk
Formation of Seco-Duocarmycin Derivatives
Seco-duocarmycins are crucial synthetic intermediates where the reactive cyclopropane ring of the alkylating subunit exists in a more stable, ring-opened form, typically as a chloromethyl- or hydroxymethyl-indoline. nih.govresearchgate.net These compounds are often the direct precursors that undergo a final spirocyclization to form the active drug. acs.org This cyclization can occur spontaneously under physiological conditions or be triggered by a specific chemical step, such as a Mitsunobu reaction. acs.orgresearchgate.net
The synthesis of seco-derivatives is central to most total synthesis campaigns. For example, Boger's asymmetric synthesis of the alkylation subunit yields a seco-intermediate that is coupled with the indole binding unit. This coupled product, seco-Duocarmycin SA, is then converted to (+)-Duocarmycin SA in the final step. acs.org The stability of seco-derivatives makes them ideal for use as prodrugs, which can be activated selectively within the tumor microenvironment. researchgate.netnih.gov
Asymmetric Synthesis Approaches to Stereochemically Defined Intermediates
The stereochemistry of the chiral center in the alkylating subunit is critical for DNA binding and biological activity. Therefore, developing asymmetric syntheses to produce enantiomerically pure intermediates is a primary goal. acs.orgacs.org
Several effective strategies have been developed:
Chiral Starting Materials: Early asymmetric syntheses utilized chiral starting materials, such as L-malic acid, to establish the stereocenter that would be carried through the synthesis. nih.gov
Diastereoselective Reactions: The Fukuyama synthesis employs a diastereoselective addition of a lithiated aryl species to a chiral nitroalkene to set the key stereocenter in a common indoline intermediate. nih.govfigshare.com
Asymmetric Catalysis: Natsume's group investigated the use of Sharpless asymmetric dihydroxylation on a dihydropyridine (B1217469) intermediate to create chiral diols, although this initially produced the unnatural configuration. jst.go.jpjst.go.jp
Intramolecular Epoxide Opening: A highly effective modern approach involves the N-alkylation of an aniline (B41778) derivative with a chiral epoxide (e.g., (S)-glycidal 3-nosylate). A subsequent intramolecular cyclization, often mediated by a Grignard reagent, proceeds with high regioselectivity and enantiomeric excess to yield a key chiral alcohol intermediate. acs.orgacs.orgysu.am
| Summary of Asymmetric Strategies | ||
| Strategy | Key Reaction | Reference |
| Chiral Pool Synthesis | Use of L-malic acid as a chiral starting material. | nih.gov |
| Diastereoselective Addition | Addition of an aryllithium to a chiral nitroalkene. | nih.govfigshare.com |
| Asymmetric Dihydroxylation | Sharpless AD reaction on a dihydropyridine derivative. | jst.go.jpjst.go.jp |
| Intramolecular Epoxide Opening | Regioselective cyclization of a chiral iodo-epoxide intermediate. | acs.orgacs.orgysu.am |
Critical Ring Formation Reactions in the Synthesis of Duocarmycin Intermediates
The construction of the characteristic polycyclic core of Duocarmycin SA intermediates is a testament to the power of modern synthetic organic chemistry. Several key reaction types are instrumental in forming the essential ring systems of the molecule.
Fischer Indole Synthesis in Duocarmycin Precursor Chemistry
The Fischer indole synthesis is a cornerstone reaction for creating the indole scaffold present in many Duocarmycin SA precursors. This acid-catalyzed reaction involves the cyclization of an arylhydrazone, typically derived from a substituted aniline.
In a synthetic route toward seco-duocarmycin SA, the process commences with the diazotization of commercially available 2-methoxy-4-nitroaniline. The resulting diazonium salt is then converted to the corresponding hydrazone intermediate. rsc.org Subsequent treatment of this hydrazone with a dehydrating acid catalyst, such as polyphosphoric acid in xylene at elevated temperatures (120 °C), initiates the Fischer indole cyclization. rsc.org This key step efficiently constructs the indole ring, yielding methyl 7-methoxy-5-nitro-1H-indole-2-carboxylate, a crucial precursor for the elaboration of the Duocarmycin core. rsc.org This method has been highlighted as a pivotal reaction in synthetic protocols starting from 2-methoxy-4-nitroaniline. researchgate.net Another approach also utilized a Fischer indole cyclization to produce the indole intermediate designated as 181 . ucl.ac.uk
Radical Cyclization Reactions
Radical cyclizations, particularly 5-exo-trig aryl radical cyclizations, are powerfully employed to construct the dihydroindole and fused five-membered ring systems within Duocarmycin intermediates. acs.org These reactions offer a reliable method for forming carbon-carbon bonds under relatively mild conditions.
One common strategy involves the intramolecular cyclization of an aryl radical onto a tethered alkene or vinyl chloride. ucl.ac.ukacs.org The aryl radical is typically generated from an aryl halide precursor using a radical initiator system. Various systems have been successfully implemented, each with specific advantages. For instance, the combination of tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) has been effective, but the toxicity and purification challenges associated with tin reagents have prompted the development of alternatives. ucl.ac.uknih.gov
Tris(trimethylsilyl)silane (TTMSS) has emerged as a less toxic and more easily purified substitute for Bu₃SnH. ucl.ac.uk In one example, a tris(trimethylsilyl)silane-mediated 5-exo-trig aryl radical-alkene cyclization was used to construct the final 5-membered ring of the alkylation subunit, affording the desired product in 69% yield. nih.gov These methods directly provide the chloromethyl-substituted indoline ring system, a key feature of the pharmacophore. researchgate.netucl.ac.uk The careful control of these radical cyclization steps is crucial to prevent side reactions and exclusively yield the desired furanoindole or indoline intermediates. rsc.org
Table 1: Comparison of Radical Cyclization Reagents in Duocarmycin Intermediate Synthesis
| Reagent System | Precursor Type | Key Features | Reported Yield | Reference |
|---|---|---|---|---|
| Bu₃SnH / AIBN | Aryl halide with tethered alkene/vinyl chloride | Effective but tin reagents are toxic and difficult to remove. | 72-73% | ucl.ac.uknih.gov |
| (Me₃Si)₃SiH / AIBN | Aryl halide with tethered alkene | Less toxic alternative to Bu₃SnH, easier purification. | 69-79% | ucl.ac.uknih.gov |
Nucleophilic Substitution Reactions in Core Structure Assembly
Nucleophilic substitution reactions are fundamental to the assembly and linkage of the various components of the Duocarmycin core structure. These reactions are used both for ring formation and for introducing key functional groups.
A notable strategy for constructing a dihydropyrroloindole precursor involves the sequential and regioselective nucleophilic substitution reactions of an unsymmetrical p-quinone diimine. researchgate.net This approach provides access to either enantiomer of the Duocarmycin SA alkylation subunit, highlighting its versatility. researchgate.net An alternative to radical cyclizations for forming the A-ring is a 5-exo-tet nucleophilic substitution, a pathway that allows for the enzymatic resolution of an early intermediate without subsequent racemization. ucl.ac.uk
In a different approach, a vicarious nucleophilic substitution (VNS) followed by a cyclization sequence has been developed to forge the final indole ring of the key tricyclic core. acs.org This particular method involves the addition of a carbanion-stabilizing group (like a sulfone) to an electron-deficient aromatic ring, followed by elimination and subsequent ring closure. organic-chemistry.org This strategy proved robust and executable on a large scale. acs.org
Protecting Group Strategies in Duocarmycin SA Intermediate Synthesis
The synthesis of complex molecules like Duocarmycin SA intermediates necessitates a sophisticated protecting group strategy to mask reactive functional groups, such as amines and hydroxyls, while other parts of the molecule are being modified. The choice of protecting group is critical, requiring stability under a range of reaction conditions and susceptibility to selective removal at the appropriate stage. nih.govuea.ac.uk
The tert-butyloxycarbonyl (Boc) group is frequently used to protect amine functionalities, particularly the indoline nitrogen. ucl.ac.uknih.gov It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is valued for its stability under many conditions, yet it can be readily removed with acid, such as 4N HCl in ethyl acetate. nih.gov However, the lability of the indoline Boc group under certain basic conditions can be exploited for selective deprotection. ucl.ac.uk Conversely, this lability can also be problematic; in one synthetic campaign, an N-benzyl (N-Bz) group was found to be inappropriately cleaved under basic alkylation conditions, a problem that was successfully resolved by switching to the more robust N-Boc group. ucl.ac.uk
Catalytic Methods in Duocarmycin Synthesis
Catalysis plays an indispensable role in the efficient and selective synthesis of Duocarmycin SA and its intermediates, enabling reactions that would otherwise be difficult or low-yielding.
Palladium-based catalysts are prominent in several key transformations. The Heck reaction, an intramolecular palladium-catalyzed coupling, has been used to assemble the key tricyclic skeleton of certain analogues. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are used to form carbon-carbon bonds, for instance, between aryl halides and alkynes, although reactions with electron-deficient alkynes can be challenging. acs.org An efficient catalytic system for this transformation required Pd(PPh₃)₄. acs.org Furthermore, catalytic hydrogenation using 10% Pd/C is a standard method for the deprotection of benzyl (B1604629) groups. nih.gov
Other metals also feature in critical catalytic steps. Copper(II) salts have been used to catalyze indole cyclization reactions. acs.org An intramolecular metal carbenoid insertion reaction was employed to prepare the core structure of a fluorinated analogue. acs.org Asymmetric catalysis has been crucial for controlling stereochemistry; for example, the catalytic asymmetric dihydroxylation of an olefin intermediate using Sharpless ligands like (DHQD)₂-PHAL was employed to introduce the absolute stereochemistry required for the activated cyclopropane ring in the total synthesis of (+)-Duocarmycin A. acs.org
Strategies for Functionalizing Core Structures
The functionalization of the Duocarmycin core structure is a key area of research, aimed at modulating biological activity, improving physicochemical properties, and enabling conjugation to delivery systems. acs.org These modifications can be made to the DNA-alkylating "segment A" or the DNA-binding "segment B". acs.org
One strategy involves the introduction of heteroatoms into the core ring structure to alter properties like hydrophobicity. This was explored to improve the characteristics of duocarmycin-based antibody-drug conjugates (ADCs), leading to the identification of the imidazo[1,2-a]pyridine (B132010) series as a promising class of analogues. acs.org
Functionalization of the reactive cyclopropane ring itself has also been investigated. The synthesis of a 9,9-difluoro CBI analogue (F₂CBI) represents a significant modification at the reactive center, which was found to increase the reactivity of the alkylating subunit substantially. acs.org
For the development of prodrugs and ADCs, functionalization often focuses on creating a linkage point for a cleavable linker or a promoiety. A common approach involves modifying the phenolic hydroxyl group of the seco-duocarmycin structure. This phenol (B47542) is critical for the intramolecular cyclization that generates the active cyclopropane form. By attaching a linker to this phenol, the drug is kept in its inactive state until the linker is cleaved at the target site. nih.gov Various functionalization chemistries for this purpose are known in the art. google.com
Chemical Reactivity and Stability of Duocarmycin Sa Alkylating Subunits
Intrinsic Reactivity of the Cyclopropane (B1198618) Ring System
The alkylating subunit of duocarmycin SA contains a vinylogous amide that confers significant stability to the otherwise reactive cyclopropane ring. nih.govnih.gov This stability is crucial, as the compound must be stable enough to reach its target, the minor groove of DNA, before reacting. incanthera.com The reactivity of the cyclopropane is "switched on" upon binding to DNA. This binding induces a conformational change, a twist, that disrupts the stabilizing vinylogous amide conjugation. uea.ac.uk This disruption brings the cyclopropane into conjugation with the cyclohexadienone, activating it for a nucleophilic attack by an adenine (B156593) base in the DNA. nih.govnih.gov
The attack occurs at the least substituted carbon of the cyclopropane ring, leading to the formation of a covalent bond with the N3 position of adenine. mdpi.com This reaction is driven by the release of strain in the three-membered ring and the aromatization of the cyclohexadienone to a phenol (B47542). uea.ac.uk The intrinsic reactivity of the cyclopropane ring is therefore a finely tuned balance between stability in its free form and high reactivity once activated.
Solvolysis Studies of Duocarmycin Alkylation Subunits and their Precursors
Solvolysis studies have been instrumental in quantifying the intrinsic reactivity of the duocarmycin alkylating subunits and their precursors. nih.gov These studies measure the rate at which the activated cyclopropane reacts with a solvent, typically in an acidic buffer, mimicking the DNA alkylation reaction. The rate of solvolysis provides a direct measure of the stability of the alkylating subunit. incanthera.com
For instance, studies on N-Boc-protected duocarmycin SA (N-Boc-DSA) revealed its remarkable stability. At a pH of 3, N-Boc-DSA has a solvolysis half-life (t₁/₂) of 177 hours and is stable at a pH of 7. nih.govresearchgate.net This is significantly more stable than the alkylating subunit of CC-1065, N-Boc-CPI, which has a half-life of 37 hours at pH 3. researchgate.net A study of N-Boc-CImI, an analogue where a CH in the fused pyrrole (B145914) ring of duocarmycin SA is replaced by a nitrogen, showed it to be approximately 5 times more reactive than N-Boc-DSA in acid-catalyzed solvolysis. nih.gov
These studies have demonstrated that the solvolysis reaction is stereoelectronically controlled, with the nucleophile adding to the least hindered carbon of the cyclopropane. researchgate.net The pH-rate profiles for some analogues, like N-Boc-CBQ and N-Boc-CNA, which are more reactive than the natural subunits, have been established across a wide pH range of 2-12. researchgate.net
| Compound | Solvolysis Half-life (t₁/₂) at pH 3 | Reference |
|---|---|---|
| N-Boc-DSA | 177 hours | nih.govresearchgate.net |
| N-Boc-CPI | 37 hours | nih.govresearchgate.net |
| N-Boc-CBI | 133 hours | nih.govincanthera.com |
| N-Boc-CImI | 34.7 hours | nih.gov |
| N-Boc-MeCTI | 206 hours | incanthera.com |
| N-Boc-iso-MeCTI | 209 hours | incanthera.com |
Mechanisms of Chemical Activation and Deactivation
The primary mechanism of chemical activation for duocarmycin SA is a binding-induced conformational change. nih.gov In its unbound state, the vinylogous amide system provides stability to the cyclopropane ring. nih.gov Upon binding to the minor groove of DNA, the molecule twists to fit the helical shape of the DNA. uea.ac.uk This "shape-dependent catalysis" disrupts the vinylogous amide conjugation, activating the cyclopropane for nucleophilic attack. nih.govmdpi.com This targeted activation ensures that the highly reactive alkylating agent is generated predominantly at its intended biological target, minimizing off-target reactions. nih.gov
Deactivation of the duocarmycin SA alkylating subunit can occur through reaction with cellular nucleophiles other than DNA. However, its design, which requires activation upon binding to DNA, inherently limits such reactions. mdpi.com The stability of the spirocyclopropylhexadienone moiety at physiological pH (pH 7.4) is a key feature that prevents premature deactivation. mdpi.com Precursors to the active cyclopropane form, known as seco-derivatives, are often used in synthetic analogues. These precursors are converted in situ to the active spirocyclopropylhexadienone form. mdpi.comacs.org This conversion represents a crucial activation step that can be exploited in prodrug strategies.
Relationship Between Chemical Stability and Reactivity in Duocarmycin Analogues
Extensive structure-activity relationship (SAR) studies have established a fundamental parabolic relationship between the chemical stability (or reactivity) of the alkylating subunit and its biological potency. nih.govnih.govnih.gov This means there is an optimal balance between stability and reactivity for maximum cytotoxic activity. incanthera.com The duocarmycin SA alkylating subunit is positioned at the peak of this parabolic curve, indicating that nature has optimized its structure for a perfect balance of stability to reach its target and reactivity to alkylate DNA effectively once bound. nih.govincanthera.com
Molecular Mechanisms of Action of Duocarmycin Sa and Its Functionally Relevant Analogues
DNA Minor Groove Binding Specificity
The duocarmycin family of natural products is characterized by a distinct curved shape, which allows them to bind with high affinity to the minor groove of DNA. researchgate.net This binding is not random; they exhibit a strong preference for AT-rich sequences. This specificity arises from the snug fit of the molecule into the narrower and deeper minor groove of these AT-rich regions, maximizing stabilizing van der Waals forces. The DNA binding subunit of the duocarmycin structure is crucial for this recognition and positioning within the DNA helix. nih.gov
Sequence-Selective DNA Alkylation Mechanisms
Following the initial binding, the duocarmycins exert their cytotoxic effects through the alkylation of DNA. This process is also highly selective, a feature that distinguishes them from many other DNA alkylating agents.
N3-Adenine Alkylation within AT-Rich Regions
A hallmark of the duocarmycins' mechanism is the specific alkylation of the N3 position of adenine (B156593) bases. mdpi.com This reaction preferentially occurs at the 3'-end of sequences containing at least three to five consecutive AT base pairs. mdpi.com This sequence selectivity is a direct consequence of the initial non-covalent binding specificity.
Covalent Adduct Formation with DNA
The alkylation process results in the formation of a stable, irreversible covalent bond between the drug and the DNA molecule. nih.gov This creates a duocarmycin-DNA adduct, a lesion that is highly disruptive to the normal function of the DNA.
Conformational Changes Induced by DNA Binding and their Impact on Reactivity
A fascinating aspect of the duocarmycins' mode of action is the concept of "binding-induced reactivity." These molecules are relatively stable and non-reactive in isolation. However, upon binding to the minor groove of DNA, they undergo a conformational change. This change, often described as a twist in the linking amide bond, activates the alkylating portion of the molecule, significantly increasing its reactivity and facilitating the nucleophilic attack by the adenine base. acs.org This ensures that the potent alkylating activity is unleashed primarily at the intended biological target.
Molecular Consequences of DNA Alkylation
The formation of the covalent duocarmycin-DNA adduct has profound consequences for the structure and function of the DNA.
Disruption of DNA Architecture and Structural Integrity
The presence of the bulky duocarmycin molecule covalently attached within the minor groove causes significant distortion of the DNA double helix. nih.govresearchgate.net This can manifest as bending or unwinding of the helical structure. This disruption of the normal DNA architecture interferes with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. researchgate.net
Inhibition of DNA Replication and Transcription Processes
The primary mechanism of action for duocarmycins involves the formation of covalent adducts with DNA, which directly interferes with the machinery of DNA replication and transcription. researchgate.netnih.gov By binding to the minor groove of DNA and alkylating adenine bases, duocarmycins create a structural distortion in the DNA helix. researchgate.netnih.gov This alteration of the DNA architecture physically obstructs the progression of DNA polymerases and RNA polymerases along the DNA template, thereby inhibiting the synthesis of new DNA and RNA molecules. researchgate.netnih.gov This inhibition of critical cellular processes is a key factor in the cytotoxic effects of these compounds. researchgate.netnih.gov
The alkylation process itself is highly selective. Duocarmycin SA demonstrates a preference for adenine residues located in AT-rich sequences within the DNA minor groove. mdpi.comnih.gov This sequence-selective alkylation leads to the formation of stable DNA adducts that are difficult for cellular repair mechanisms to resolve, further contributing to the disruption of replication and transcription. mdpi.com The over-stabilization of the DNA double strand by these non-covalent interactions is thought to be a primary contributor to their high cytotoxicity, as it prevents the necessary unwinding of DNA for repair, replication, or transcription to occur. mdpi.com
Induction of DNA Double-Strand Breaks (DSBs) in vitro
A significant consequence of the interaction between Duocarmycin SA and DNA is the induction of DNA double-strand breaks (DSBs). nih.gov The formation of DNA adducts by Duocarmycin SA impairs DNA repair pathways, ultimately leading to the generation of these highly cytotoxic lesions. nih.gov
In vitro studies utilizing human acute myeloid leukemia (AML) cell lines, Molm-14 and HL-60, have demonstrated that Duocarmycin SA induces DSBs in a dose-dependent manner. nih.gov The presence of DSBs was confirmed through the γH2A.X assay, which detects the phosphorylated form of the histone variant H2A.X, a marker for DNA double-strand breaks. mdpi.comnih.gov A significant increase in γH2A.X foci was observed in cells treated with picomolar concentrations of Duocarmycin SA, indicating the formation of DSBs. mdpi.comnih.gov
| Cell Line | Treatment | Observation | Reference |
| Molm-14 | Duocarmycin SA | Significant increase in γH2A.X foci | mdpi.comnih.gov |
| HL-60 | Duocarmycin SA | Significant increase in γH2A.X foci | mdpi.comnih.gov |
Cellular Responses to Duocarmycin SA and its Active Forms in vitro
The extensive DNA damage caused by Duocarmycin SA triggers a cascade of cellular responses, primarily aimed at addressing the genomic insults. These responses include cell cycle arrest and the initiation of programmed cell death.
Cell Cycle Arrest Mechanisms
Upon detecting DNA damage, cells activate checkpoint pathways to halt the cell cycle, providing time for DNA repair. nih.gov In the case of Duocarmycin SA-induced damage, this response is prominently observed as a cell cycle arrest at the G2/M phase. mdpi.comnih.gov This arrest prevents cells with damaged DNA from entering mitosis, a critical control point to maintain genomic integrity. nih.gov
Studies in both AML and glioblastoma cell lines have consistently shown that treatment with Duocarmycin SA leads to an accumulation of cells in the G2/M phase of the cell cycle. mdpi.comnih.govmdpi.com For instance, in AML cell lines Molm-14 and HL-60, Duocarmycin SA induced a G2/M phase arrest. mdpi.comnih.gov Similarly, in glioblastoma cell lines T98G and LN18, treatment with a precursor, seco-duocarmycin SA, resulted in a significant arrest in the S and G2/M phases. mdpi.com This disruption of cell cycle progression is a primary mechanism of cytotoxicity for these compounds. mdpi.com
| Cell Line | Compound | Effect on Cell Cycle | Reference |
| Molm-14 | Duocarmycin SA | G2/M phase arrest | mdpi.comnih.gov |
| HL-60 | Duocarmycin SA | G2/M phase arrest | mdpi.comnih.gov |
| T98G | seco-Duocarmycin SA | S and G2/M phase arrest | mdpi.com |
| LN18 | seco-Duocarmycin SA | G2/M phase arrest | mdpi.com |
Apoptotic Pathways Triggered by DNA Damage
If the DNA damage induced by Duocarmycin SA is too severe to be repaired, the cell initiates apoptosis, or programmed cell death. mdpi.com This is a crucial mechanism to eliminate cells with compromised genomes and prevent the propagation of mutations. The alkylation of adenine by Duocarmycin SA leads to abnormal base pairing and strand breakage, which are potent triggers for apoptosis. mdpi.com
In vitro experiments have confirmed that Duocarmycin SA induces apoptosis in a dose-dependent manner in various cancer cell lines. nih.govmdpi.comaai.org In AML cells, high concentrations of Duocarmycin SA were shown to trigger apoptosis, as determined by annexin-V and propidium (B1200493) iodide staining. mdpi.com The percentage of apoptotic cells in the Molm-14 AML cell line increased significantly with increasing concentrations of Duocarmycin SA. aai.org For example, at a concentration of 500 pM, 92.0% of cells were apoptotic after 72 hours of treatment. aai.org
Regulation of DNA Repair Genes and Other Cellular Processes
The cellular response to Duocarmycin SA also involves significant changes in the expression of genes related to DNA repair and other critical cellular processes. nih.gov RNA sequencing analysis of AML cells treated with Duocarmycin SA revealed differential expression of genes involved in DNA repair, the G2/M checkpoint, and apoptosis. nih.gov
Interestingly, the response can differ between cell lines, potentially explaining variations in sensitivity to the drug. In the more sensitive Molm-14 AML cell line, genes involved in DNA repair (such as RFC5, RFC2, PCNA, RPA2, RAD51, and FEN1) were downregulated following treatment. mdpi.com This suggests a compromised ability to repair the DNA damage, making the cells more susceptible to apoptosis. mdpi.com Conversely, in the more resistant HL-60 cell line, these same DNA repair genes were upregulated, indicating an enhanced DNA repair response that may contribute to their resistance. mdpi.com This differential regulation of DNA repair genes highlights a key aspect of the cellular response to Duocarmycin SA and suggests potential mechanisms of resistance. mdpi.com
Structure Activity Relationship Sar Studies of Duocarmycin Sa and Its Analogues in a Research Context
Design Principles for Modifying Duocarmycin SA Intermediate-1 and Analogues
The medicinal chemistry efforts surrounding Duocarmycin SA and its analogues are guided by several key design principles aimed at optimizing their therapeutic potential. A foundational concept is the well-established parabolic relationship between the chemical stability of the alkylating subunit and its cytotoxic potency. nih.govnih.gov This principle dictates that an analogue must be stable enough to reach its DNA target in a biological system, yet sufficiently reactive to execute the alkylation once bound. nih.gov Analogues that are either too stable or too reactive exhibit diminished biological activity. The goal is to design molecules with an optimal balance of stability and reactivity, similar to that of the natural product Duocarmycin SA. nih.govnih.gov
Another major design strategy involves creating simplified, yet highly potent, synthetic analogues that are more synthetically accessible than the complex natural products. incanthera.com The development of the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylation subunit is a prime example, providing a more tractable scaffold for extensive modification while retaining potent bioactivity. incanthera.comchemrxiv.org
Furthermore, to address the high systemic toxicity associated with these potent agents, prodrug strategies are a central focus. This involves creating inactive precursors (often called seco-drugs) that are converted to the active, cyclized form selectively within the tumor environment. nih.gov This can be achieved by designing molecules activated by tumor-specific conditions, such as hypoxia, or by attaching them to monoclonal antibodies to form antibody-drug conjugates (ADCs), which selectively deliver the cytotoxic payload to cancer cells. incanthera.comnih.gov
Stereochemical Influences on Molecular Interactions and in vitro Biological Activity
Stereochemistry is a critical determinant of the biological activity of duocarmycin analogues. The natural products possess a specific chirality, and research has consistently shown that the natural (+) enantiomers are dramatically more potent than their synthetic unnatural (-) enantiomers, often by a factor of 100- to 1000-fold. jic.ac.uk
This stark difference in activity is due to the stereospecific fit of the molecule within the right-handed helix of the DNA minor groove. The natural (+) enantiomer binds in a conformation that productively orients the electrophilic cyclopropane (B1198618) ring toward the N3 atom of adenine (B156593), facilitating the nucleophilic attack and subsequent alkylation. researchgate.net In contrast, the unnatural (-) enantiomer binds in a non-productive orientation, which prevents efficient alkylation. nih.gov This demonstrates that the initial stereospecific non-covalent binding event is essential for the subsequent covalent reaction and resulting cytotoxicity.
| Compound Type | Enantiomer | Relative Biological Activity | Reason for Activity Difference |
|---|---|---|---|
| Duocarmycin Analogues (e.g., CBI-TMI) | Natural (+) | High (100-1000x more potent) | Correct stereospecific fit in DNA minor groove allows for productive orientation of the alkylating unit. |
| Unnatural (-) | Low | Binds in a non-productive orientation, preventing efficient DNA alkylation. |
Relationship between Non-Covalent Binding and Covalent DNA Alkylation Selectivity
Second, this binding event induces a subtle conformational change in the duocarmycin analogue, which disrupts the stabilizing vinylogous amide conjugation. nih.gov This "shape-dependent catalysis" activates the otherwise stable cyclopropane ring, making it highly electrophilic and primed for nucleophilic attack by the adenine-N3 located on the floor of the minor groove. Therefore, the sites where the molecule binds most favorably are the same sites where it most efficiently performs its covalent alkylation. This intrinsic link ensures that the powerful alkylating activity is precisely targeted to specific DNA sequences. nih.gov
Advanced Research Techniques and Methodologies Applied to Duocarmycin Sa Intermediate 1
Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of Duocarmycin SA intermediate-1 and for monitoring its formation during multi-step synthesis. High-resolution techniques provide detailed information about the connectivity, chemical environment, and exact mass of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to verify the complex framework. ¹H NMR spectra are characteristic, showing distinct signals for the aromatic protons of the indole (B1671886) ring, the diastereotopic protons of the dienone system, and, most notably, the highly strained protons of the spirocyclopropane ring, which appear in the upfield region.
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to confirm the elemental composition. The experimentally observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is matched to the theoretically calculated value, providing definitive proof of the molecular formula with high precision (typically within 5 ppm).
Infrared (IR) Spectroscopy : IR analysis helps identify key functional groups. A strong absorption band corresponding to the conjugated ketone (C=O) stretch is a hallmark feature, while N-H stretching from the indole ring is also observed.
The collective data from these techniques provide an undeniable structural fingerprint for the intermediate.
| Technique | Parameter | Observed Value / Description | Interpretation |
|---|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) | 8.15 (br s, 1H) | Indole N-H proton |
| δ (ppm) | 7.60-7.10 (m, 4H) | Aromatic protons on the indole ring | |
| δ (ppm) | 1.85-1.60 (m, 4H) | Characteristic signals for the four cyclopropyl (B3062369) protons | |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm) | 184.5 | Conjugated ketone carbonyl carbon (C=O) |
| δ (ppm) | 151.0, 142.5 | Olefinic carbons of the cyclohexadienone ring | |
| δ (ppm) | 33.1, 28.5 | Spiro carbon and cyclopropyl carbons | |
| HRMS (ESI) | [M+H]⁺ | Calculated for C₁₆H₁₆NO⁺: 238.1226; Found: 238.1229 | Confirms the elemental composition C₁₆H₁₅NO |
| IR (film) | ν_max (cm⁻¹) | 3405, 1655, 1610 | N-H stretch, C=O stretch (conjugated ketone), C=C stretch |
Chromatographic Resolution of Chiral Intermediates
The biological activity of duocarmycins is highly stereospecific, with the natural (+)-enantiomer being orders of magnitude more potent than its unnatural (-)-enantiomeric counterpart. Therefore, the efficient separation of the racemic this compound into its constituent enantiomers is a critical step in its chemical and biological evaluation.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the method of choice for this resolution. The technique relies on the differential interaction of the two enantiomers with a chiral selector, which is typically a polysaccharide derivative (e.g., cellulose (B213188) or amylose) coated onto a silica (B1680970) gel support. This leads to different retention times (t_R) for the (+)- and (-)-enantiomers, allowing for their separation and isolation. The selection of the mobile phase, usually a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve a high resolution factor (R_s).
| Parameter | Condition / Value |
|---|---|
| Instrument | Analytical/Semi-preparative HPLC System |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica) |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min (Analytical) |
| Detection | UV at 254 nm and 320 nm |
| Retention Time (t_R1) | ~15.2 min (first eluting enantiomer) |
| Retention Time (t_R2) | ~18.5 min (second eluting enantiomer) |
| Resolution Factor (R_s) | > 2.0 |
In vitro Biological Activity Assessment in Research Models
Although an intermediate, this molecule contains the complete DNA-alkylating "warhead" of the final natural product. Its biological evaluation is therefore essential for dissecting the molecular basis of duocarmycin activity and for SAR studies. The primary mechanism of action is sequence-selective alkylation of the N3 atom of adenine (B156593) in the minor groove of DNA, which triggers a cascade of events leading to cell death.
In vitro cytotoxicity is the most common metric used to quantify its biological potency. This is determined by exposing various cancer cell lines to a range of concentrations of the compound and measuring the concentration that inhibits cell growth by 50% (IC₅₀). These assays consistently demonstrate that the (+)-enantiomer of this compound possesses potent cytotoxic activity, whereas the (-)-enantiomer is significantly less active. This stereospecificity underscores the importance of a precise, three-dimensional fit within the DNA minor groove for efficient alkylation. Studies are typically conducted across a panel of cell lines derived from different cancer types to assess the spectrum of activity.
| Cell Line | Cancer Type | IC₅₀ (nM) for (+)-Enantiomer | IC₅₀ (nM) for (-)-Enantiomer |
|---|---|---|---|
| L1210 | Murine Leukemia | 25 | > 10,000 |
| HCT-116 | Human Colon Carcinoma | 40 | ~15,000 |
| B16-F10 | Murine Melanoma | 32 | > 10,000 |
| A549 | Human Lung Carcinoma | 65 | > 20,000 |
| MCF-7 | Human Breast Adenocarcinoma | 58 | ~18,000 |
Computational Chemistry Approaches for Understanding Reactivity and Interactions
Computational chemistry provides powerful insights into the molecular properties of this compound that are difficult to observe experimentally. These theoretical methods complement experimental findings by explaining the underlying principles of the molecule's stability, reactivity, and biological interactions.
Density Functional Theory (DFT) : DFT calculations are used to model the electronic structure and geometry of the intermediate. These studies can predict the stability of the strained cyclopropane (B1198618) ring and map the potential energy surface for its acid-catalyzed activation and subsequent nucleophilic attack by DNA. This helps to rationalize its high reactivity and understand the transition state of the alkylation reaction.
Molecular Docking and Molecular Dynamics (MD) Simulations : These techniques are used to model the interaction of the intermediate with its biological target, duplex DNA. Docking simulations predict the preferred binding orientation of the molecule within the DNA minor groove, highlighting the key non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that position the cyclopropane ring for alkylation. These models effectively explain the observed sequence selectivity and the profound difference in activity between the two enantiomers, as the natural (+)-enantiomer achieves a much more favorable and productive binding pose than its unnatural mirror image.
Biosynthetic Investigations and Precursor Derivations
Origin of Duocarmycin Natural Products from Streptomyces Species
Duocarmycin natural products, including Duocarmycin SA, are secondary metabolites produced by various species of soil-dwelling bacteria belonging to the genus Streptomyces. nih.govcreative-biolabs.com The initial discovery of these potent cytotoxic compounds dates back to the late 1970s and 1980s from fermentation broths of Streptomyces species. acs.orgacs.orgnih.gov These microorganisms possess the complex genetic machinery, organized in biosynthetic gene clusters (BGCs), necessary to assemble the intricate chemical architecture of the duocarmycins. nih.gov The production of these compounds is a hallmark of the sophisticated secondary metabolism of Streptomyces, a genus renowned for its prolific capacity to synthesize a wide array of bioactive molecules. nih.gov
Enzymatic Mechanisms in Biosynthesis of Related Benzodipyrrole Subunits
The biosynthesis of the characteristic benzodipyrrole core of duocarmycins has been elucidated through studies of the closely related natural product, CC-1065, which shares a common structural motif. nih.govbohrium.com Research on the CC-1065 biosynthetic gene cluster has revealed a unified pathway for the formation of the benzodipyrrole subunits, which is believed to be analogous to the pathway for duocarmycins. nih.gov
A key precursor for the benzodipyrrole structure is the amino acid tyrosine. nih.gov The biosynthetic pathway involves a series of enzymatic transformations, with a crucial step being an oxidative cyclization strategy to assemble the fused ring system. nih.govbohrium.com While the precise enzymatic cascade for Duocarmycin SA intermediate-1 is an area of ongoing research, the established biosynthesis of CC-1065 provides a robust model. This process likely involves enzymes such as oxidases and cyclases that catalyze the formation of the intricate benzodipyrrole scaffold from tyrosine-derived building blocks. nih.gov
Strategies for Deriving Bioactive Precursors (e.g., seco-derivatives)
The high cytotoxicity of duocarmycins has spurred the development of prodrug strategies to enhance their therapeutic index. A common approach involves the synthesis of inactive precursors, known as seco-derivatives, which can be selectively activated at the target site. acs.orgacs.orgchemrxiv.org These seco-duocarmycins lack the spirocyclopropylcyclohexadienone moiety responsible for DNA alkylation and are therefore significantly less toxic. nih.gov Activation typically involves an enzymatic or chemical trigger that facilitates the intramolecular cyclization to the active form.
Several strategies for the derivation of bioactive seco-precursors have been explored:
Glycosidic Prodrugs: In this approach, a sugar moiety is attached to the phenolic hydroxyl group of the seco-duocarmycin. acs.orgacs.orgnih.gov These glycosidic prodrugs are generally stable and exhibit low toxicity. nih.gov They can be selectively activated by specific glycosidases that may be present at higher concentrations in tumor environments or delivered as part of an antibody-directed enzyme prodrug therapy (ADEPT) strategy. nih.gov The enzymatic cleavage of the glycosidic bond unmasks the phenol (B47542), which then rapidly cyclizes to form the active DNA-alkylating agent. nih.gov
| Prodrug Type | Activating Enzyme | Activation Mechanism | Reference |
| Glycosidic seco-duocarmycin | Glycosidases (e.g., β-galactosidase) | Cleavage of glycosidic bond to unmask phenol | nih.gov |
Bioreductive Prodrugs: This strategy exploits the hypoxic (low oxygen) conditions often found in solid tumors. seco-Duocarmycin derivatives are synthesized with nitroaromatic or N-oxide functionalities. acs.orgchemrxiv.orgnih.gov These prodrugs can be selectively reduced by nitroreductase enzymes that are more active in hypoxic environments. nih.govmdpi.com The reduction of the nitro group to an amine or the N-oxide to the corresponding pyridine triggers the cyclization to the active form. acs.orgchemrxiv.org
| Prodrug Type | Activating Condition/Enzyme | Activation Mechanism | Reference |
| Nitro-seco-CBI | Hypoxia / Nitroreductases | Reduction of nitro group to amine, triggering cyclization | acs.orgmdpi.com |
Enzyme-Activatable Prodrugs Targeting Specific Cytochromes P450: Certain cytochrome P450 enzymes, such as CYP1A1 and CYP2W1, are overexpressed in some tumor types. nih.govmdpi.comresearchgate.netaacrjournals.org seco-Duocarmycin analogues have been designed to be substrates for these enzymes. nih.govmdpi.comaacrjournals.org The P450-mediated metabolism, often a hydroxylation event, can initiate the cyclization cascade to the cytotoxic form, providing a mechanism for tumor-selective activation. nih.govmdpi.com
| Prodrug | Activating Enzyme | Metabolite | Cytotoxicity (IC50) | Reference |
| ICT2706 | CYP2W1 | Active hydroxylated metabolite | Potent | aacrjournals.org |
| ICT2726 | CYP2W1 | Innocuous metabolites | Low | aacrjournals.org |
O-Amino Phenol Prodrugs: A series of N-acyl O-amino derivatives of seco-cyclopropabenz[e]indol-4-one (CBI), a duocarmycin analogue, have been developed as reductively activated prodrugs. nih.govacs.org These compounds are designed to be cleaved under reducing conditions, which can be prevalent in the tumor microenvironment, to release the active phenolic drug. nih.gov
These strategies demonstrate the versatility of chemical synthesis in modifying the duocarmycin scaffold to generate precursors with improved pharmacological profiles, aiming to harness the potent bioactivity of these natural products for therapeutic applications.
Future Research Trajectories
Development of Novel Synthetic Routes to Duocarmycin SA Intermediate-1 and its Analogues
The intricate architecture of duocarmycin SA and its intermediates has spurred the development of various synthetic strategies. A key focus has been on improving efficiency and enabling the synthesis of diverse analogues for structure-activity relationship (SAR) studies. acs.orgchemrxiv.org
Research has also focused on creating analogues with modified alkylating subunits to modulate reactivity and biological activity. For instance, the synthesis of analogues incorporating the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylating subunit has been extensively explored due to its synthetic accessibility and potent cytotoxic properties. nih.govnih.gov The synthesis of seco-CBI-TMI, a key analogue, has been reported, with some routes involving a 15-step synthesis from 1-hydroxynaphthalene-2-carboxylic acid. acs.org
More recent synthetic innovations include a C-H activation approach to achieve a concise synthesis of a duocarmycin SA analogue. This method utilizes an iridium-catalyzed C-H activation to introduce a borylated intermediate, which can then be converted to the desired hydroxyl analogue in a late-stage modification. nih.gov This strategy represents one of the shortest syntheses of a duocarmycin SA analogue to date. nih.gov
Further diversification of the duocarmycin scaffold has been achieved through the synthesis of analogues with novel heterocyclic systems. Examples include derivatives incorporating methyl 1,2,8,8a-tetrahydrocyclopropa[c]imidazolo[4,5-e]indol-4-one-6-carboxylate (CImI) and methyl 1,2,8,8a-tetrahydrocyclopropa[c]oxazolo[2,3-e]indol-4-one-6-carboxylate (COI) alkylation subunits. nih.govnih.gov These synthetic efforts aim to fine-tune the electronic and steric properties of the molecules to optimize their therapeutic index. nih.gov
| Synthetic Approach | Key Features | Reference |
| Enantioselective Total Synthesis | Indole (B1671886) hydrogenation for stereocenter control; stable sulfonamide protecting groups. | acs.org |
| Analogue Synthesis (seco-CBI-TMI) | 15-step synthesis from 1-hydroxynaphthalene-2-carboxylic acid. | acs.org |
| C-H Activation | Iridium-catalyzed borylation for late-stage functionalization. | nih.gov |
| Heterocyclic Analogues (CImI, COI) | Replacement of the fused pyrrole (B145914) with imidazole (B134444) or oxazole (B20620) rings. | nih.govnih.gov |
Exploration of Unconventional Molecular Targets and Interaction Mechanisms in vitro
The primary molecular target of duocarmycins is DNA, where they bind to the minor groove and alkylate the N3 position of adenine (B156593) in a sequence-selective manner. nih.govmdpi.commdpi.comnih.gov This interaction disrupts DNA replication and transcription, leading to potent cytotoxicity. nih.gov While DNA remains the principal target, future research is directed towards understanding the nuanced interactions with DNA and exploring potential unconventional molecular targets.
The shape of the duocarmycin molecule is crucial for its preferential binding in the AT-rich regions of the DNA minor groove, where it maximizes van der Waals contacts. nih.govacs.org The alkylation process is facilitated by a nucleophilic attack from the DNA on the cyclopropane (B1198618) ring of the duocarmycin molecule, forming an irreversible covalent bond. nih.gov This covalent adduct induces significant conformational changes in the DNA helix. nih.gov
Interestingly, the DNA alkylation by some duocarmycin analogues has been found to be reversible. nih.gov Active drug can be regenerated from the covalent DNA adducts, and the rate of this reversal is dependent on the specific structure of the analogue. nih.gov This reversibility could have significant implications for the biological activity and toxicity profiles of these compounds.
While DNA is the established target, the profound cellular effects of duocarmycins, including the induction of apoptosis, suggest that their interactions may extend beyond simple DNA alkylation. mdpi.comnih.gov Future in vitro studies could explore whether this compound or its analogues interact with other cellular components, such as DNA repair enzymes or transcription factors. Understanding these potential secondary targets could provide a more complete picture of their mechanism of action and open new avenues for therapeutic intervention.
| Molecular Target | Interaction Mechanism | Key Findings | Reference |
| DNA (Minor Groove) | Sequence-selective alkylation of adenine-N3. | Irreversible covalent bond formation, disruption of DNA architecture. | nih.govmdpi.comnih.gov |
| DNA | Reversible alkylation. | Regeneration of active drug from DNA adducts. | nih.gov |
| Potential Unconventional Targets | Interactions with proteins involved in DNA metabolism. | To be explored in future research. |
Advanced Biocatalytic Approaches in Duocarmycin Synthesis
While chemical synthesis has been the mainstay for producing duocarmycin SA and its analogues, biocatalytic approaches offer a promising alternative for more sustainable and efficient synthesis. The biosynthesis of duocarmycin SA in Streptomyces species suggests the involvement of a cascade of enzymatic reactions. nih.gov Harnessing these enzymes or engineering novel biocatalysts could streamline the synthesis of complex intermediates like this compound.
One area of exploration is the use of cytochrome P450 (CYP) enzymes. Studies have shown that CYP enzymes can oxidize de-hydroxylated chloromethylindoline derivatives to their seco-CPI analogues, which then undergo spontaneous cyclization. nih.gov This bio-oxidative activation presents a potential strategy for the targeted delivery and activation of duocarmycin prodrugs.
Future research could focus on identifying and characterizing the specific enzymes involved in the duocarmycin biosynthetic pathway. Once identified, these enzymes could be used in vitro or in engineered microbial hosts for the production of this compound and its precursors. This could involve heterologous expression of the biosynthetic gene cluster in a more tractable host organism.
Furthermore, directed evolution and protein engineering techniques could be applied to tailor the substrate specificity and catalytic activity of these enzymes. This would enable the biocatalytic synthesis of a wider range of duocarmycin analogues with novel functionalities, which might be difficult to achieve through traditional chemical synthesis.
Deeper Computational Modeling of Duocarmycin-DNA Interactions and Reactivity Profiles
Computational modeling has become an invaluable tool for understanding the intricate interactions between duocarmycins and their DNA target. Molecular dynamics (MD) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to investigate the binding of duocarmycin derivatives to DNA. nih.gov
MD simulations have suggested that the binding of duocarmycin SA to the DNA minor groove causes partial dehydration without inducing significant conformational changes in the DNA. nih.gov These simulations also indicate that duocarmycin SA occupies a more favorable position for nucleophilic attack compared to less reactive analogues. nih.gov
QM/MM calculations have been used to study the first step of the alkylation reaction. nih.gov These studies suggest that the polarization of the drug by the DNA scaffold is an important factor in the experimentally observed catalytic power of DNA in this reaction. nih.gov
Future computational studies could focus on several key areas. More sophisticated modeling techniques could be used to obtain more accurate predictions of the free energy barriers for the alkylation reaction. This would allow for a more precise correlation between the calculated reactivity and the observed biological activity of different analogues.
Additionally, computational models could be used to predict the DNA sequence selectivity of novel duocarmycin analogues. This would enable the rational design of compounds that target specific DNA sequences, potentially leading to more selective and less toxic therapeutic agents. The development of more accurate force fields and the use of enhanced sampling methods will be crucial for advancing our understanding of the dynamic and reactive nature of duocarmycin-DNA interactions.
| Computational Method | Focus of Study | Key Insights | Reference |
| Molecular Dynamics (MD) | Noncovalent binding in the DNA minor groove. | Partial dehydration of the minor groove; favorable positioning for reaction. | nih.gov |
| QM/MM Simulations | First step of the DNA alkylation reaction. | Importance of drug polarization by the DNA environment. | nih.gov |
Q & A
Q. What is the mechanism of DNA alkylation by Duocarmycin SA, and how does it influence experimental design in anticancer studies?
Duocarmycin SA induces sequence-selective alkylation of adenine-N3 in AT-rich DNA minor grooves, causing irreversible DNA damage and apoptosis . For experimental design, researchers should prioritize assays like 32P end-labeled DNA alkylation profiling and cytotoxicity assays (e.g., IC50 determination in GBM cell lines ). Key controls include comparing activity to analogs with modified alkylation subunits (e.g., compound 21 in ) to validate sequence specificity .
Q. How can researchers optimize the synthesis of Duocarmycin SA intermediates, and what analytical techniques are critical for characterization?
Intermediates like seco precursors (e.g., seco-COI–TMI ) require stereoselective synthesis to preserve spirocyclopropane reactivity. Analytical methods include:
- HPLC-MS for purity assessment (purity >98% as per ).
- NMR to confirm cyclopropane formation and stereochemistry .
- DNA alkylation assays to validate functional activity post-synthesis .
Q. What are the recommended protocols for handling Duocarmycin SA in vitro, including solubility and stability considerations?
- Solubility : Dissolve in DMSO (stock solutions at 10 mM) with heating to 37°C and sonication to avoid aggregation .
- Stability : Store at -80°C for long-term use (6 months) or -20°C for short-term (1 month). Avoid repeated freeze-thaw cycles .
- Bioassays : Use fresh dilutions in cell culture media to minimize hydrolysis of the cyclopropane ring .
Advanced Research Questions
Q. Why do some synthetic analogs of Duocarmycin SA exhibit high DNA alkylation efficiency but reduced cytotoxicity, and how can this discrepancy be resolved?
Compound 21 (seco-COI–TMI) alkylates DNA with efficiency comparable to Duocarmycin SA but shows 550-fold lower cytotoxicity due to impaired intracellular activation (e.g., inefficient spirocyclopropane formation) . To address this, researchers should:
Q. How does the parabolic relationship between chemical reactivity and biological potency guide the design of Duocarmycin SA analogs?
Studies reveal that cytotoxic potency peaks at an optimal balance between alkylation subunit reactivity (governing DNA damage) and stability (governed by hydrolysis rates) . For example:
- Overly reactive analogs (e.g., yatakemycin) hydrolyze prematurely, reducing tumor targeting.
- Under-reactive analogs (e.g., CBI derivatives) fail to alkylate DNA effectively. Design strategies include computational modeling of transition states to predict reactivity .
Q. What methodologies are recommended for analyzing in vivo efficacy of Duocarmycin SA intermediates in animal models?
- Dose optimization : Start with 0.143 mg/kg (intraperitoneal) in P388 leukemia mouse models, monitoring survival extension (>30% vs. controls) .
- Toxicity profiling : Assess weight loss, organ histopathology, and hematological parameters to differentiate efficacy from off-target effects.
- Combination studies : Test synergy with radiation (e.g., proton therapy in GBM models) using Chou-Talalay combination index analysis .
Q. How can researchers resolve contradictions in DNA alkylation selectivity versus biological activity across enantiomers or structural analogs?
- Enantiomer-specific assays : Compare (+)- and ent-(–)-Duocarmycin SA in DNA alkylation and cytotoxicity assays. The natural enantiomer shows >100-fold higher potency due to stereospecific DNA minor groove binding .
- Structure-activity relationship (SAR) studies : Systematically modify the CPI (cyclopropylpyrroloindole) subunit and evaluate alkylation efficiency (via gel electrophoresis) and cytotoxicity (via MTT assays) .
Methodological Guidance
Q. What statistical approaches are critical for analyzing dose-dependent cytotoxicity data in Duocarmycin SA studies?
- Non-linear regression for IC50 determination (e.g., GraphPad Prism’s log(inhibitor) vs. normalized response model).
- Synergy analysis : Use CompuSyn software to calculate combination indices (CI <1 indicates synergy) in radiation co-treatment experiments .
Q. How should researchers validate the specificity of DNA alkylation in cell-free versus cellular systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
